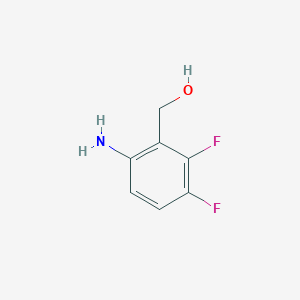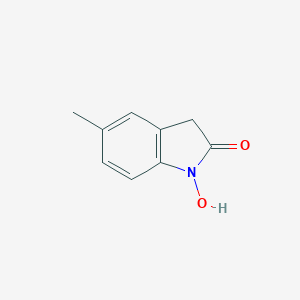![molecular formula C22H16OS B142133 (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one CAS No. 130689-02-0](/img/structure/B142133.png)
(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one, also known as TPMT, is a thiochromene derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses.
Effets Biochimiques Et Physiologiques
(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. It also has anti-inflammatory effects, which can help to reduce inflammation and pain. Additionally, (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one has been found to have anti-cancer properties, which make it a promising candidate for the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one is its versatility. It can be used in a wide range of lab experiments, making it a valuable tool for researchers. However, one of the limitations of (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many future directions for research on (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one. One area of interest is the development of new drugs and therapies based on (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one. Another area of interest is the investigation of the mechanisms of action of (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one, in order to better understand its biological effects. Additionally, further studies are needed to explore the potential applications of (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one in other areas, such as neurodegenerative diseases, cardiovascular diseases, and metabolic disorders.
In conclusion, (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one is a promising compound that has gained significant attention in recent years due to its potential applications in scientific research. It exhibits a range of biochemical and physiological effects, making it a valuable tool for researchers. Further studies are needed to fully understand the mechanisms of action of (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one and to explore its potential applications in other areas of research.
Méthodes De Synthèse
(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This involves the reaction of 4-hydroxycoumarin with substituted benzaldehydes in the presence of a base catalyst, such as piperidine. The resulting product is then treated with thioacetic acid to form (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one.
Applications De Recherche Scientifique
(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. These properties make it a promising candidate for the development of new drugs and therapies.
Propriétés
Numéro CAS |
130689-02-0 |
|---|---|
Nom du produit |
(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one |
Formule moléculaire |
C22H16OS |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one |
InChI |
InChI=1S/C22H16OS/c23-22-19(15-24-21-9-5-4-8-20(21)22)14-16-10-12-18(13-11-16)17-6-2-1-3-7-17/h1-14H,15H2/b19-14+ |
Clé InChI |
HRLXPTDQSWSQCZ-XMHGGMMESA-N |
SMILES isomérique |
C1/C(=C\C2=CC=C(C=C2)C3=CC=CC=C3)/C(=O)C4=CC=CC=C4S1 |
SMILES |
C1C(=CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4S1 |
SMILES canonique |
C1C(=CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4S1 |
Synonymes |
4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-((1,1'-biphenyl)-4-ylmethylene)-, (Z)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



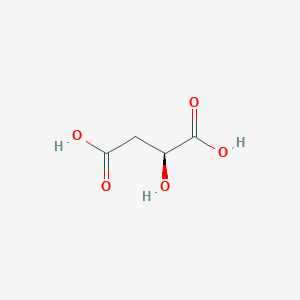
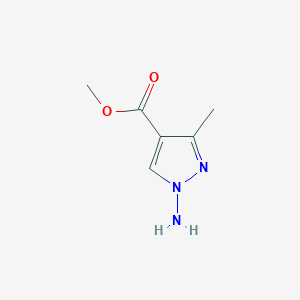
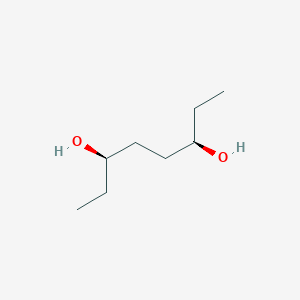
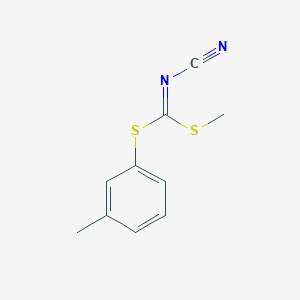
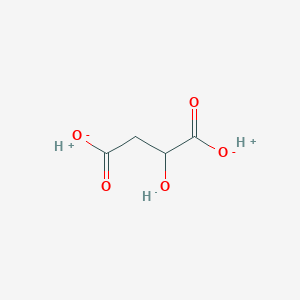
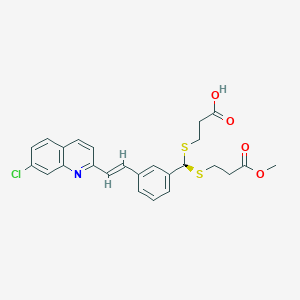
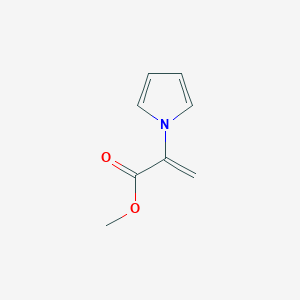
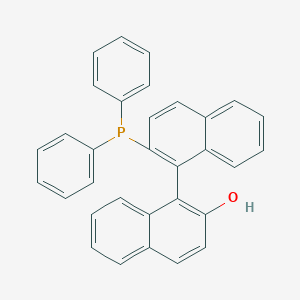
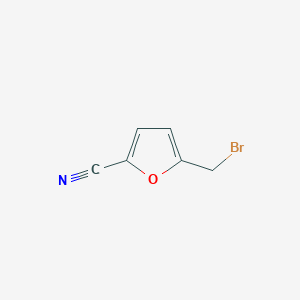
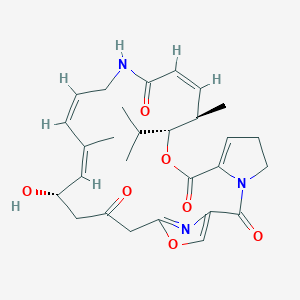
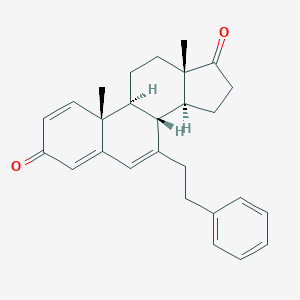
![2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer](/img/structure/B142077.png)
